2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide
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Description
Scientific Research Applications
Anticancer Activity
Compounds related to the thiazolo[3,2-b][1,2,4]triazole class, including derivatives like 2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide, have shown potential in anticancer research. Synthesized compounds displayed anticancer activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines, with certain derivatives exhibiting more potent activity than others (Lesyk et al., 2007).
Anti-Inflammatory Activity
In the realm of anti-inflammatory research, thiazolo[3,2-b]-1,2,4-triazole derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory activities (Tozkoparan et al., 1999).
Antifungal and Apoptotic Effects
Certain triazole-oxadiazole compounds, closely related to the chemical structure , have been synthesized and evaluated for their antifungal and apoptotic activities against various Candida species. Some compounds in this category have been found to be potent against C. albicans and C. glabrata and non-toxic against healthy cells (Çavușoğlu et al., 2018).
Antimicrobial Activity
Similar compounds to this compound have been synthesized and tested for their antibacterial and antifungal activities against a variety of microorganisms, demonstrating promising results in this area of research (Lobo et al., 2010).
Anticonvulsant Activity
Research into thiazolo[3,2-b][1,2,4]triazole derivatives has also extended into the field of anticonvulsant activity. Studies have identified compounds within this class that exhibit significant anticonvulsant effects in animal models, indicating potential applications in treating neurological disorders like epilepsy (Liu et al., 2016).
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-13(28)25-8-10-26(11-9-25)19(30)18(29)22-7-6-16-12-31-20-23-17(24-27(16)20)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBHNFDBJHOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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